An In-depth Technical Guide to the Synthesis of tert-Butyl 6-oxohexylcarbamate
An In-depth Technical Guide to the Synthesis of tert-Butyl 6-oxohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 6-oxohexylcarbamate, a valuable building block in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the protection of the amino group of 6-amino-1-hexanol, followed by the selective oxidation of the primary alcohol to the corresponding aldehyde.
Core Synthesis Pathway
The synthesis of tert-butyl 6-oxohexylcarbamate is efficiently achieved through a two-step reaction sequence:
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Boc Protection: The primary amine of 6-amino-1-hexanol is protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl (6-hydroxyhexyl)carbamate.
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Oxidation: The terminal hydroxyl group of the Boc-protected intermediate is then selectively oxidized to an aldehyde to afford the final product, tert-butyl 6-oxohexylcarbamate.
Caption: Synthetic workflow for tert-Butyl 6-oxohexylcarbamate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of tert-butyl 6-oxohexylcarbamate.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Boc Protection | 6-Amino-1-hexanol | Di-tert-butyl dicarbonate | Dichloromethane | >95% (crude) |
| 2 | Oxidation | tert-Butyl (6-hydroxyhexyl)carbamate | Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC) | Dichloromethane | 85-95% |
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl (6-hydroxyhexyl)carbamate
This protocol details the protection of the amino group of 6-amino-1-hexanol using di-tert-butyl dicarbonate.
Materials:
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6-Amino-1-hexanol
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Di-tert-butyl dicarbonate (Boc)₂O
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Dichloromethane (DCM), anhydrous
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath with stirring.
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To the cooled solution, add di-tert-butyl dicarbonate (1.0 - 1.1 eq) portion-wise.
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Remove the ice bath and allow the reaction mixture to warm to room temperature.
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Continue stirring at room temperature for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude tert-butyl (6-hydroxyhexyl)carbamate. The product is often of sufficient purity for the next step without further purification.
Caption: Experimental workflow for Boc protection.
Step 2: Synthesis of tert-Butyl 6-oxohexylcarbamate
This section describes two effective methods for the oxidation of tert-butyl (6-hydroxyhexyl)carbamate to the target aldehyde.
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[1][2][3]
Materials:
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tert-Butyl (6-hydroxyhexyl)carbamate
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Dess-Martin Periodinane (DMP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Magnetic stirrer and stir bar
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Round-bottom flask
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Separatory funnel
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Filter funnel
Procedure:
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Dissolve tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature with vigorous stirring.
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Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
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Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 6-oxohexylcarbamate.
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The crude product can be purified by flash column chromatography on silica gel.
PCC is a reliable reagent for the oxidation of primary alcohols to aldehydes, with minimal over-oxidation to the carboxylic acid in anhydrous conditions.[4][5][6]
Materials:
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tert-Butyl (6-hydroxyhexyl)carbamate
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Pyridinium chlorochromate (PCC)
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Dichloromethane (DCM), anhydrous
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Silica gel or Celite®
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Diethyl ether, anhydrous
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Magnetic stirrer and stir bar
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Round-bottom flask
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Sintered glass funnel
Procedure:
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To a stirred suspension of pyridinium chlorochromate (1.5 - 2.0 eq) and silica gel or Celite® in anhydrous dichloromethane in a round-bottom flask, add a solution of tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous dichloromethane.
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Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
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Filter the mixture through a pad of silica gel or Celite® in a sintered glass funnel, washing the pad thoroughly with diethyl ether.
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Combine the filtrates and concentrate under reduced pressure to give the crude tert-butyl 6-oxohexylcarbamate.
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The crude product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflows for oxidation methods.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
